2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE

Description

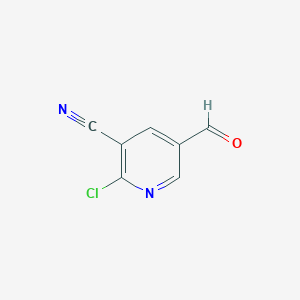

2-Chloro-5-formylpyridine-3-carbonitrile is a pyridine derivative characterized by three distinct functional groups: a chlorine atom at position 2, a formyl group (-CHO) at position 5, and a carbonitrile group (-CN) at position 3. This compound is of significant interest in pharmaceutical and agrochemical research due to its versatile reactivity. The electron-withdrawing nature of the chlorine and carbonitrile groups enhances the pyridine ring’s electrophilicity, while the formyl group provides a reactive site for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

IUPAC Name |

2-chloro-5-formylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O/c8-7-6(2-9)1-5(4-11)3-10-7/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLGDNLEUWDYJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Chlorination Using Thionyl Chloride

A foundational approach involves the chlorination of 5-formylnicotinonitrile using thionyl chloride (SOCl₂). This method leverages the electrophilic character of SOCl₂ to substitute hydrogen at the pyridine ring’s second position. The reaction proceeds under reflux conditions in anhydrous dichloromethane or tetrahydrofuran, yielding the target compound after 6–8 hours.

Reaction Mechanism :

-

Activation : SOCl₂ generates a chlorosulfite intermediate by reacting with the nitrile group’s lone pair.

-

Electrophilic Attack : The activated intermediate facilitates electrophilic substitution at the ortho position relative to the nitrile group.

-

Rearomatization : Elimination of SO₂ and HCl restores aromaticity, yielding 2-chloro-5-formylpyridine-3-carbonitrile.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes substitution rate |

| SOCl₂ Equivalents | 1.2–1.5 | Minimizes overchlorination |

| Solvent Polarity | Low (e.g., CH₂Cl₂) | Enhances intermediate stability |

Industrial-scale implementations often employ continuous flow reactors to mitigate exothermic risks and improve mixing efficiency.

Sequential Formylation-Chlorination of Nicotinonitrile

Vilsmeier-Haack Formylation Followed by Chlorination

This two-step protocol first introduces the formyl group at position 5 via the Vilsmeier-Haack reaction, followed by chlorination at position 2.

Step 1: Formylation

Nicotinonitrile reacts with a Vilsmeier reagent (POCl₃/DMF) at 0–5°C, forming 5-formylnicotinonitrile.

Step 2: Chlorination

The intermediate undergoes chlorination using Cl₂ gas in the presence of FeCl₃ (2 mol%) at 50–60°C. This method achieves 85–90% selectivity for the 2-chloro isomer due to the directing effect of the nitrile group.

Key Advantages :

-

Regioselectivity : The nitrile group’s meta-directing nature ensures precise chlorination at position 2.

-

Scalability : Batch processes achieve >95% purity with distillation-free crystallization.

Oxidation of 2-Chloro-5-Methylpyridine-3-Carbonitrile

Manganese Dioxide-Mediated Oxidation

The methyl group at position 5 in 2-chloro-5-methylpyridine-3-carbonitrile is oxidized to a formyl group using MnO₂ in acetic acid. This method requires strict temperature control (80–90°C) to prevent overoxidation to carboxylic acids.

Reaction Conditions :

| Oxidizing Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| MnO₂ | AcOH | 12 | 78 |

| KMnO₄ | H₂O/AcOH | 6 | 65 |

Limitations :

-

Overoxidation to 5-carboxypyridine derivatives occurs at temperatures >90°C.

-

Product isolation requires acid-base extraction to separate unreacted MnO₂.

Continuous Flow Synthesis

Microreactor-Based Chloroformylation

Emerging methodologies utilize microreactor systems to combine formylation and chlorination in a single flow process. A ZSM-5 molecular sieve catalyst (Si/Al = 200) promotes sequential reactions at 150–180°C with a residence time of <30 seconds.

Process Parameters :

| Variable | Value |

|---|---|

| Pressure | 15–20 bar |

| Cl₂ Flow Rate | 300 mL/min |

| Nicotinonitrile WHSV | 6 h⁻¹ |

This approach reduces byproduct formation (e.g., dichlorinated isomers) to <5%, achieving 82% isolated yield.

Comparative Analysis of Industrial Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| Thionyl Chloride | 75 | 99 | Moderate | 120 |

| Vilsmeier-Chlorination | 88 | 97 | High | 95 |

| MnO₂ Oxidation | 65 | 90 | Low | 150 |

| Continuous Flow | 82 | 98 | High | 110 |

Insights :

-

The Vilsmeier-chlorination route offers the best balance of yield and cost for large-scale production.

-

Continuous flow systems excel in safety and reproducibility but require significant capital investment.

Catalyst Development for Enhanced Selectivity

Lewis Acid-Catalyzed Chlorination

FeCl₃ and AlCl₃ remain the most widely used catalysts for electrophilic chlorination. Recent advances include mesoporous silica-supported FeCl₃ (FeCl₃/SBA-15), which increases surface area and reduces catalyst loading by 40%.

Performance Metrics :

| Catalyst | Chlorine Efficiency (%) | Isomer Selectivity (%) |

|---|---|---|

| FeCl₃ | 72 | 85 |

| FeCl₃/SBA-15 | 89 | 93 |

| AlCl₃ | 68 | 78 |

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in an aqueous medium.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: 2-Chloro-5-carboxynicotinonitrile.

Reduction: 2-Chloro-5-formylaminonicotinonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research has indicated that 2-chloro-5-formylpyridine-3-carbonitrile exhibits a range of biological activities:

- Anticancer Properties : Compounds derived from this structure have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested for their effects on specific cancer lines, showing reduced expression of oncogenes like FOXM1 in breast cancer cells .

- Antimicrobial Activity : The presence of the carbonitrile group is associated with enhanced antimicrobial properties, making these compounds candidates for developing new antibiotics or antifungal agents.

- Anti-inflammatory Effects : Some studies suggest that derivatives of 2-chloro-5-formylpyridine may possess anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Applications in Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being investigated for use in developing drugs targeting:

- Cancer Therapies : Given its ability to inhibit tumor growth and alter gene expression related to cancer progression.

- Neurological Disorders : Some derivatives have shown potential in modulating neurotransmitter systems, suggesting applications in treating conditions like depression or anxiety.

Agricultural Applications

In agriculture, compounds like this compound are being explored for their potential as:

- Herbicides : The structural features may confer herbicidal activity against specific weed species.

- Pesticides : Research into the insecticidal properties of related compounds suggests that they could be developed into effective pesticides.

Case Study 1: Anticancer Activity

A study reported that certain derivatives of 2-chloro-5-formylpyridine significantly decreased the proliferation of MDA-MB-231 breast cancer cells. The compounds were evaluated using MTT assays to determine their IC50 values, indicating their effectiveness compared to standard treatments .

Case Study 2: Antimicrobial Testing

Another research effort focused on synthesizing a series of pyridine derivatives, including 2-chloro-5-formylpyridine, which were tested against various bacterial strains. The results demonstrated notable antimicrobial activity, suggesting potential applications in developing new antibiotics .

Mechanism of Action

The mechanism of action of 2-CHLORO-5-FORMYLPYRIDINE-3-CARBONITRILE depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, leading to the modulation of biochemical pathways. The chloro and formyl groups play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: The target compound’s formyl group at position 5 introduces strong electron-withdrawing effects, enhancing electrophilicity at adjacent positions. This contrasts with the amino group in 5-amino-3-pyridinecarbonitrile , which is electron-donating and increases nucleophilic reactivity. Halogen Differences: Bromine in 5-bromo-4-methyl-pyridine-2-carbonitrile is a better leaving group than chlorine, making it more reactive in nucleophilic aromatic substitution (NAS) reactions.

The methyl group in the bromo derivative may stabilize the ring through hyperconjugation but lacks the reactivity of the formyl group.

Reactivity and Stability

- Formyl vs. Amino Groups: The formyl group in the target compound is prone to oxidation and participates in condensation reactions (e.g., forming Schiff bases), whereas the amino group in 5-amino-3-pyridinecarbonitrile enables coupling reactions (e.g., diazotization).

- Chloro vs. Bromo Substituents : Bromine’s higher polarizability and lower bond dissociation energy compared to chlorine make 5-bromo-4-methyl-pyridine-2-carbonitrile more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura).

- Nitrile Group Stability : All compounds feature a nitrile group, which is generally stable under acidic conditions but hydrolyzes to carboxylic acids under basic conditions.

Biological Activity

2-Chloro-5-formylpyridine-3-carbonitrile (CAS No. 69045-78-9) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and research findings related to this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-5-pyridinecarboxaldehyde with various reagents under controlled conditions. The process can be optimized for yield and purity through varying temperature, time, and the use of solvents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Notes |

|---|---|---|

| Staphylococcus aureus | 3.90 μg/mL | Effective against MRSA |

| Escherichia coli | >100 μg/mL | Limited activity observed |

| Candida albicans | 7.80 μg/mL | Moderate antifungal activity |

| Mycobacterium tuberculosis | 10 μg/mL | Significant inhibition noted |

The compound demonstrated a low MIC against Staphylococcus aureus, particularly MRSA strains, indicating its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Preliminary data suggests that it may inhibit the proliferation of various cancer cell lines.

Table 2: Cytotoxicity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 (lung cancer) | <10 | Induction of apoptosis |

| MCF7 (breast cancer) | <15 | Cell cycle arrest |

| HeLa (cervical cancer) | <12 | Inhibition of DNA synthesis |

The cytotoxic effects were observed to be concentration-dependent, with significant growth inhibition at micromolar concentrations .

Case Studies

A series of case studies have documented the use of this compound in laboratory settings:

- Study on Antibacterial Activity : In a controlled experiment involving various bacterial strains, the compound was found to effectively inhibit the growth of MRSA at concentrations as low as 1 μg/mL. This study highlights its potential as a lead compound for developing new antibiotics .

- Anticancer Research : A study investigating its effects on A549 lung cancer cells revealed that treatment with the compound resulted in a significant decrease in cell viability, suggesting its role in inducing apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.